Hexane, 1,1-diiodo-5-methyl-5-nitro-

Description

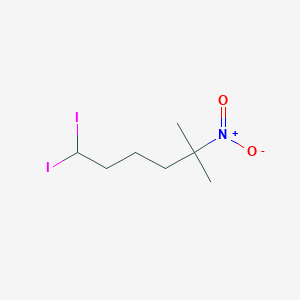

Hexane, 1,1-diiodo-5-methyl-5-nitro- (C₆H₁₀I₂NO₂) is a halogenated and nitro-substituted alkane derived from hexane. Its structure features two iodine atoms at the first carbon and a methyl-nitro group at the fifth carbon (CH₂I₂-CH₂-CH₂-CH₂-C(CH₃)(NO₂)-CH₃). This compound’s unique substituents confer distinct chemical reactivity and physical properties, making it relevant in specialized synthetic applications.

Properties

CAS No. |

823180-31-0 |

|---|---|

Molecular Formula |

C7H13I2NO2 |

Molecular Weight |

396.99 g/mol |

IUPAC Name |

1,1-diiodo-5-methyl-5-nitrohexane |

InChI |

InChI=1S/C7H13I2NO2/c1-7(2,10(11)12)5-3-4-6(8)9/h6H,3-5H2,1-2H3 |

InChI Key |

UMWCEXVIOROLLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC(I)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 1,1-diiodo-5-methyl-5-nitro- typically involves the iodination of a suitable precursor, followed by nitration. The reaction conditions must be carefully controlled to ensure the selective introduction of iodine and nitro groups at the desired positions on the hexane backbone. Common reagents used in these reactions include iodine, nitric acid, and sulfuric acid.

Industrial Production Methods

Industrial production of Hexane, 1,1-diiodo-5-methyl-5-nitro- may involve large-scale iodination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexane, 1,1-diiodo-5-methyl-5-nitro- can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed

Oxidation: Formation of dinitro compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Hexane, 1,1-diiodo-5-methyl-5-nitro- has several applications in scientific research:

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexane, 1,1-diiodo-5-methyl-5-nitro- involves its interaction with molecular targets through its iodine and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The nitro group, in particular, can undergo reduction to form reactive nitrogen species that can modify proteins and nucleic acids.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 1-Isothiocyanato-5-Methylhexane (C₈H₁₅NS)

- Structure : A 5-methylhexane derivative with an isothiocyanate (-N=C=S) group at carbon 1 .

- Key Differences: Substituents: The target compound replaces the isothiocyanate group with two iodine atoms and adds a nitro group. Reactivity: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilicity at adjacent carbons, whereas the isothiocyanate group participates in nucleophilic additions . Applications: Isothiocyanates are used in polymer chemistry and agrochemicals, while the nitro-iodo combination may suit energetic materials or pharmaceutical intermediates.

(b) 1,1,1,2,2,3-Hexafluoro-5-Iodo-3-(Trifluoromethyl)Hexane (C₇H₆F₉I)

- Structure : A fluorinated hexane with an iodine atom at carbon 5 and multiple fluorine substituents .

- Key Differences :

- Electronegativity : Fluorine’s high electronegativity increases polarity and inertness compared to iodine’s polarizability and reactivity.

- Stability : Strong C-F bonds render the fluorinated compound more thermally stable, whereas the nitro group in the target compound may reduce stability under heat .

- Molecular Weight : The fluorinated compound has a molar mass of 388.01 g/mol, comparable to the inferred ~399 g/mol of the target compound.

Physical and Chemical Properties (Inferred)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.